molecular formula C20H18N4O2S B2891765 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole CAS No. 1251588-00-7

5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2891765
CAS No.: 1251588-00-7
M. Wt: 378.45
InChI Key: WHJVBKVPZYKUSM-UHFFFAOYSA-N
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Description

5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1,3,4-Oxadiazole derivatives involves various chemical reactions that yield compounds with potential applications in medicinal chemistry and materials science. For example, the synthesis of N-Mannich bases from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione demonstrates a method to produce compounds with significant antimicrobial and anti-proliferative activities against a range of pathogens and cancer cell lines, highlighting the versatility of 1,3,4-oxadiazole compounds in drug development (Al-Wahaibi et al., 2021).

Antimicrobial and Anticancer Applications

The antimicrobial properties of 1,3,4-oxadiazole derivatives, as demonstrated by their inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans, illustrate their potential as broad-spectrum antibacterial agents. Additionally, their anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines, suggests their application in cancer therapy (Al-Wahaibi et al., 2021).

Corrosion Inhibition

The effect of substitution and temperature on the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid indicates their potential in industrial applications. These compounds form protective layers on metal surfaces, demonstrating their utility as corrosion inhibitors in acidic environments, thus contributing to the longevity and durability of metal-based infrastructures (Ammal et al., 2018).

Materials Science and Electronics

1,3,4-Oxadiazole derivatives have been explored for their optoelectronic properties, with research into molecular wires comprising pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives showing promise in the development of electronic materials. These compounds exhibit structural stability and unique electronic properties, making them suitable for application in electronic devices and as components in molecular electronics (Wang et al., 2006).

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-12-4-5-15(10-13(12)2)20-23-22-18(25-20)11-17-21-19(24-26-17)14-6-8-16(27-3)9-7-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJVBKVPZYKUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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